molecular formula C8H5ClF2O4S B2506429 Methyl 3-(chlorosulfonyl)-2,5-difluorobenzoate CAS No. 1154149-20-8

Methyl 3-(chlorosulfonyl)-2,5-difluorobenzoate

Cat. No.: B2506429
CAS No.: 1154149-20-8
M. Wt: 270.63
InChI Key: QKDFDJRJFWOQIH-UHFFFAOYSA-N
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Description

Methyl 3-(chlorosulfonyl)-2,5-difluorobenzoate is an organosulfur compound with the molecular formula C8H5ClF2O4S. This compound is characterized by the presence of a chlorosulfonyl group attached to a difluorobenzoate moiety. It is a versatile intermediate used in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(chlorosulfonyl)-2,5-difluorobenzoate typically involves the chlorosulfonation of methyl 2,5-difluorobenzoate. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The reaction conditions generally include:

    Temperature: 0-5°C to control the exothermic nature of the reaction.

    Solvent: An inert solvent like dichloromethane (CH2Cl2) is often used.

    Reaction Time: The reaction is usually completed within a few hours.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: To ensure better control over reaction conditions and to handle the exothermic nature of the reaction efficiently.

    Purification: The crude product is purified using techniques like recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(chlorosulfonyl)-2,5-difluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.

    Oxidation: It can undergo oxidation reactions to form sulfone derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.

Major Products Formed

    Sulfonamides: Formed from nucleophilic substitution with amines.

    Sulfonic Acids: Formed from reduction reactions.

    Sulfones: Formed from oxidation reactions.

Scientific Research Applications

Methyl 3-(chlorosulfonyl)-2,5-difluorobenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of Methyl 3-(chlorosulfonyl)-2,5-difluorobenzoate involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate to introduce sulfonyl groups into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(chlorosulfonyl)-4-methoxybenzoate
  • Methyl 3-(chlorosulfonyl)-2,4-difluorobenzoate
  • Methyl 3-(chlorosulfonyl)-2,6-difluorobenzoate

Uniqueness

Methyl 3-(chlorosulfonyl)-2,5-difluorobenzoate is unique due to the presence of two fluorine atoms on the benzene ring, which can significantly influence its chemical reactivity and physical properties. The difluoro substitution pattern can enhance the compound’s stability and reactivity compared to its mono-fluorinated or non-fluorinated analogs.

This comprehensive overview provides insights into the various aspects of this compound, from its synthesis and chemical reactions to its applications and mechanism of action

Properties

IUPAC Name

methyl 3-chlorosulfonyl-2,5-difluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClF2O4S/c1-15-8(12)5-2-4(10)3-6(7(5)11)16(9,13)14/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDFDJRJFWOQIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)F)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClF2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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